molecular formula C7H5BrO6S B14173011 3-Bromo-2-hydroxy-5-sulfobenzoic acid CAS No. 50390-26-6

3-Bromo-2-hydroxy-5-sulfobenzoic acid

Katalognummer: B14173011
CAS-Nummer: 50390-26-6
Molekulargewicht: 297.08 g/mol
InChI-Schlüssel: RXNWXMWFPCBEIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-hydroxy-5-sulfobenzoic acid is an organic compound with the molecular formula C7H5BrO6S. It is a derivative of benzoic acid, featuring bromine, hydroxyl, and sulfonic acid functional groups. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydroxy-5-sulfobenzoic acid typically involves the bromination of 2-hydroxy-5-sulfobenzoic acid. The process begins with the sulfonation of salicylic acid to produce 2-hydroxy-5-sulfobenzoic acid, which is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-hydroxy-5-sulfobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Brominating Agents: Bromine, N-bromosuccinimide (NBS)

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: Palladium catalysts, boronic acids

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Wirkmechanismus

The mechanism of action of 3-Bromo-2-hydroxy-5-sulfobenzoic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine and hydroxyl groups can form hydrogen bonds and other interactions with active sites, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-2-hydroxy-5-sulfobenzoic acid is unique due to the presence of both bromine and sulfonic acid groups, which confer distinct reactivity and solubility properties. This makes it a versatile compound for various chemical and biological applications .

Eigenschaften

CAS-Nummer

50390-26-6

Molekularformel

C7H5BrO6S

Molekulargewicht

297.08 g/mol

IUPAC-Name

3-bromo-2-hydroxy-5-sulfobenzoic acid

InChI

InChI=1S/C7H5BrO6S/c8-5-2-3(15(12,13)14)1-4(6(5)9)7(10)11/h1-2,9H,(H,10,11)(H,12,13,14)

InChI-Schlüssel

RXNWXMWFPCBEIM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C(=O)O)O)Br)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.